(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
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Description
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C19H20N2OS and its molecular weight is 324.44. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthetic Methodologies
Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands : Efficient catalysts for C-N bond formation via a hydrogen-borrowing strategy under solvent-free conditions were developed using ruthenium(II) complexes. These complexes, incorporating imidazol-2-ylidene and 1,2,3-triazol-5-ylidene ligands, demonstrated significant efficacy in C-N bond formation, showcasing the potential of related compounds in catalytic applications (Donthireddy et al., 2020).
Synthesis of New Thieno[2,3-b]-Thiophene Derivatives : A synthesis approach for derivatives incorporating thieno-[2,3-b]thiophene moiety via versatile, readily accessible methods was described, highlighting the compound's relevance in the development of novel synthetic pathways (Mabkhot et al., 2010).
Bioactivation and Antioxidant Properties
Elucidation of a Novel Bioactivation Pathway of a 3,4-Unsubstituted Isoxazole : Studies revealed a unique bioactivation pathway for a 3,4-unsubstituted isoxazole in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This pathway could be relevant for understanding the metabolic fate of related compounds (Yu et al., 2011).
Synthesis and Antioxidant Activity of New Thiazole Analogues : A study on urea, thiourea, and selenourea derivatives with thiazole moieties synthesized by nucleophilic addition reaction exhibited significant in vitro antioxidant activity. This research suggests potential antioxidant applications for related compounds (Reddy et al., 2015).
Material Science and Antimicrobial Activity
Encapsulation of Molybdenum(VI) Complex with Thiazole-Hydrazone Ligand : A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons, offering insights into the potential material science applications of related compounds (Ghorbanloo & Maleki Alamooti, 2017).
Synthesis, Anti-microbial Activity, Cytotoxicity of Novel Substituted Compounds : Research into benzimidazole derivatives showed promising antimicrobial activity and cytotoxicity, indicating the bioactivity potential of related chemical structures in medical and pharmacological applications (Shankar et al., 2018).
Properties
IUPAC Name |
(2-methylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-6-5-8-16(12-14)13-23-19-20-10-11-21(19)18(22)17-9-4-3-7-15(17)2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNGAJYOLZGUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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